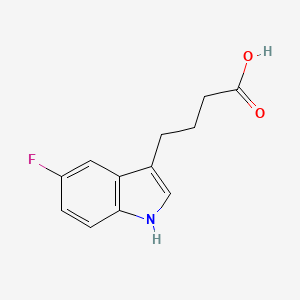

4-(5-Fluoro-1h-indol-3-yl)butanoic acid

Description

The exact mass of the compound 4-(5-Fluoro-1h-indol-3-yl)butanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(5-Fluoro-1h-indol-3-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Fluoro-1h-indol-3-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-fluoro-1H-indol-3-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAVCLNGRFTCBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567505 |

Source

|

| Record name | 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-72-2 |

Source

|

| Record name | 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 319-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for 4-(5-fluoro-1H-indol-3-yl)butanoic acid, a key intermediate in pharmaceutical research. This document details established synthetic routes, experimental protocols, and quantitative data to support drug discovery and development efforts.

Introduction

4-(5-Fluoro-1H-indol-3-yl)butanoic acid is a derivative of indole-3-butyric acid (IBA), a well-known plant hormone belonging to the auxin family. The introduction of a fluorine atom at the 5-position of the indole ring can significantly alter the molecule's biological activity, making it a compound of interest for the development of novel therapeutics. This guide outlines the primary synthetic strategies for obtaining this target molecule, focusing on a two-stage approach: the synthesis of the 5-fluoroindole core followed by its alkylation at the C3 position.

Overview of Synthetic Pathways

The synthesis of 4-(5-fluoro-1H-indol-3-yl)butanoic acid can be logically divided into two core stages:

-

Formation of the 5-Fluoroindole Nucleus: The Fischer indole synthesis is a widely employed and versatile method for constructing the indole ring system from a substituted phenylhydrazine and a carbonyl compound.[1][2]

-

Introduction of the Butanoic Acid Side Chain: Following the successful synthesis of 5-fluoroindole, the butanoic acid moiety is introduced at the C3 position. Several established methods for C3-alkylation of indoles are adaptable for this purpose, including:

-

Direct alkylation with γ-butyrolactone.

-

Friedel-Crafts acylation with succinic anhydride, followed by reduction of the resulting keto acid.

-

Alkylation with an esterified 4-halobutanoic acid, followed by hydrolysis.

-

Each of these pathways offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield. The following sections provide detailed experimental protocols and quantitative data for the most viable synthetic routes.

Detailed Synthetic Pathways and Experimental Protocols

Stage 1: Synthesis of 5-Fluoroindole

The Fischer indole synthesis is a robust method for preparing the 5-fluoroindole core.[1][2] A common approach involves the reaction of 4-fluorophenylhydrazine with a suitable carbonyl compound. An alternative, high-yielding method begins with the reductive cyclization of 2-(5-fluoro-2-nitrophenyl)-acetonitrile.[3]

Method: Reductive Cyclization of 2-(5-fluoro-2-nitrophenyl)-acetonitrile

This method provides a high yield of 5-fluoroindole.[3]

Experimental Protocol:

-

A round-bottom flask under a nitrogen atmosphere is charged with 10% Palladium on carbon (Pd/C) (110 mg).

-

A solution of 2-(5-fluoro-2-nitrophenyl)-acetonitrile (564 mg, 3.13 mmol) in anhydrous ethanol (25 mL) is added.

-

The reaction mixture is degassed and backfilled with hydrogen gas (3 cycles).

-

The mixture is stirred overnight under a hydrogen atmosphere.

-

An additional portion of 10% Pd/C (110 mg) is added, and the mixture is again placed under a hydrogen atmosphere.

-

The reaction progress is monitored by ¹⁹F NMR.

-

Upon completion, the hydrogen gas is replaced with nitrogen, and the reaction is quenched with chloroform.

-

The mixture is concentrated under reduced pressure and then partitioned between dichloromethane (DCM) and water.

-

The aqueous phase is back-extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.

-

The crude product is purified by column chromatography (mobile phase: DCM) to yield 5-fluoroindole as a white solid.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-(5-fluoro-2-nitrophenyl)-acetonitrile | [3] |

| Reagents | 10% Pd/C, H₂, Anhydrous Ethanol | [3] |

| Yield | 81% | [3] |

| Product | 5-Fluoroindole | [3] |

Stage 2: C3-Alkylation of 5-Fluoroindole

This pathway offers a direct route to the butanoic acid side chain.

Experimental Protocol (Adapted from the synthesis of Indole-3-butyric acid):

-

To a suitable reactor, add 5-fluoroindole, γ-butyrolactone, a high-boiling solvent (e.g., tetrahydronaphthalene), and a solid base catalyst.

-

The mixture is stirred at room temperature for 30 minutes to ensure homogeneity.

-

The reaction is heated to reflux (approximately 210 °C) for 5 hours.

-

After cooling, the solid catalyst is removed by filtration.

-

The filtrate is cooled, and the organic layer is separated.

-

The organic layer is acidified with hydrochloric acid to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried to yield 4-(5-fluoro-1H-indol-3-yl)butanoic acid.

Quantitative Data (Estimated based on Indole-3-butyric acid synthesis):

| Parameter | Value |

| Alkylating Agent | γ-Butyrolactone |

| Catalyst | Solid Base |

| Temperature | ~210 °C |

| Reaction Time | 5 hours |

| Estimated Yield | High |

This two-step approach involves the formation of a keto acid intermediate, which is then reduced to the final product.

Step 1: Friedel-Crafts Acylation

Experimental Protocol (General Procedure): [4]

-

In a fume hood, succinic anhydride and a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) are combined in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

5-Fluoroindole is added portion-wise to the stirred mixture, maintaining the temperature below 10 °C.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting precipitate, 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid, is collected by filtration, washed with water, and dried.

Quantitative Data (Typical for Friedel-Crafts Acylation): [4]

| Parameter | Value | Reference |

| Acylating Agent | Succinic Anhydride | [4] |

| Catalyst | Anhydrous AlCl₃ | [4] |

| Temperature | Room Temperature | [4] |

| Yield | 77-95% (Substrate dependent) | [4] |

Step 2: Reduction of the Keto Acid

The resulting keto acid can be reduced to the alkane via Clemmensen or Wolff-Kishner reduction.

-

Clemmensen Reduction (Acidic Conditions): [5] Experimental Protocol:

-

The keto acid is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

-

The reaction is monitored until the disappearance of the starting material.

-

The mixture is cooled, and the product is extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the product.

-

-

Wolff-Kishner Reduction (Basic Conditions): Experimental Protocol (Huang-Minlon Modification):

-

The keto acid, hydrazine hydrate, and a strong base (e.g., potassium hydroxide) are heated in a high-boiling solvent (e.g., diethylene glycol).

-

Water and excess hydrazine are distilled off, and the temperature is raised to around 200 °C to effect the decomposition of the hydrazone.

-

After cooling, the reaction mixture is acidified, and the product is extracted.

-

Quantitative Data for Reduction:

| Method | Reagents | Conditions | Typical Yield |

| Clemmensen | Zn(Hg), conc. HCl | Reflux | Good to excellent |

| Wolff-Kishner | Hydrazine hydrate, KOH | High temperature | Good to excellent |

This pathway involves the initial formation of an ester, which is subsequently hydrolyzed to the carboxylic acid.

Step 1: Alkylation

Experimental Protocol (General Procedure):

-

5-Fluoroindole is dissolved in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

A base (e.g., sodium hydride or potassium carbonate) is added, and the mixture is stirred.

-

Ethyl 4-bromobutanoate is added, and the reaction is stirred at room temperature or with gentle heating until completion.

-

The reaction is quenched with water, and the product, ethyl 4-(5-fluoro-1H-indol-3-yl)butanoate, is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

Step 2: Hydrolysis

Experimental Protocol:

-

The ester is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

-

A base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is refluxed until the hydrolysis is complete.

-

The alcohol is removed under reduced pressure.

-

The aqueous solution is acidified to precipitate the carboxylic acid.

-

The product is collected by filtration, washed with water, and dried.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Caption: Overview of the main stages in the synthesis of 4-(5-fluoro-1H-indol-3-yl)butanoic acid.

Caption: Experimental workflow for Pathway B: Friedel-Crafts acylation followed by reduction.

Conclusion

This technical guide has outlined several viable synthetic pathways for the preparation of 4-(5-fluoro-1H-indol-3-yl)butanoic acid. The choice of a specific route will depend on factors such as starting material availability, scalability, and the desired purity of the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of this and related fluorinated indole compounds for further investigation.

References

5-Fluoroindole-3-butyric Acid chemical properties

An In-depth Technical Guide to 5-Fluoroindole-3-butyric Acid

Introduction

5-Fluoroindole-3-butyric acid is a fluorinated derivative of the indole class of compounds, structurally related to the plant hormone auxin, Indole-3-butyric acid (IBA). Its chemical structure, featuring a fluorine atom at the 5-position of the indole ring, imparts unique physicochemical properties that are of significant interest in chemical synthesis, drug development, and agricultural research. This document provides a comprehensive overview of its chemical properties, analytical and synthetic methodologies, and potential biological relevance, tailored for researchers and scientists.

Core Chemical Properties

The fundamental chemical and physical properties of 5-Fluoroindole-3-butyric Acid are summarized below. These identifiers and characteristics are crucial for experimental design, safety assessment, and data interpretation.

| Property | Value | Citations |

| IUPAC Name | 4-(5-fluoro-1H-indol-3-yl)butanoic acid | [1] |

| Synonyms | 5-Fluoroindole-3-butyric acid, 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid | [2][3] |

| CAS Number | 319-72-2 | [2][3][4] |

| Molecular Formula | C₁₂H₁₂FNO₂ | [2][3][4] |

| Molecular Weight | 221.23 g/mol | [2][3][4] |

| Accurate Mass | 221.0852 | [2] |

| Physical Form | Solid | [1] |

| Melting Point | 122-124°C | [3] |

| Boiling Point | 429.6±30.0 °C (Predicted) | [3] |

| Density | 1.328±0.06 g/cm³ (Predicted) | [3] |

| Purity | 98% | [1] |

| Storage Temperature | Ambient Storage | [1] |

| SMILES | OC(=O)CCCc1c[nH]c2ccc(F)cc12 | [2] |

| InChI | 1S/C12H12FNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16) | [1][2] |

| InChIKey | IJAVCLNGRFTCBG-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for 5-Fluoroindole-3-butyric Acid are not extensively published, a general methodology can be derived from established synthetic routes for indole-3-butyric acid and its derivatives.

General Synthesis Protocol

The synthesis of indole-3-alkanoic acids often involves the alkylation of an indole precursor. A plausible route for preparing 5-Fluoroindole-3-butyric Acid involves the reaction of 5-fluoroindole with a suitable four-carbon electrophile.

Principle: The Fischer indole synthesis or similar methods can be used to prepare the 5-fluoroindole starting material. This is followed by an alkylation step, typically a Friedel-Crafts type reaction, at the electron-rich C3 position of the indole ring.

Reaction Scheme:

-

Step 1 (Fischer Indole Synthesis): Reaction of (4-fluorophenyl)hydrazine with a suitable ketone or aldehyde followed by acid-catalyzed cyclization to yield 5-fluoroindole.

-

Step 2 (Alkylation): Reaction of 5-fluoroindole with a reagent such as γ-butyrolactone in the presence of a base or succinic anhydride followed by reduction. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) can be employed to reduce the resulting ketone to the desired butyric acid side chain.[5]

Analytical Protocol: LC-MS/MS Quantification

For the precise quantification of 5-Fluoroindole-3-butyric Acid in biological or environmental samples, a method based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is recommended.[6]

Principle: The sample is first subjected to an extraction and purification process to isolate the analyte and remove interfering matrix components. The purified extract is then injected into an HPLC system for chromatographic separation, followed by detection and quantification using a mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[6]

Methodology:

-

Sample Preparation:

-

Extraction: Samples (e.g., plant tissue, microbial culture supernatant) are extracted with a suitable solvent, such as methanol containing 1% formic acid to ensure the analyte is in its protonated form.[6]

-

Purification: The crude extract is purified using Solid Phase Extraction (SPE) with a cartridge like Oasis HLB to remove salts and polar impurities.[6]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative mode is typically effective for carboxylic acids.[6]

-

Detection Mode: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition (e.g., [M-H]⁻ → product ion).[6]

-

Quantification: Analyte concentration is determined by comparing its peak area to that of a calibration curve generated from authentic standards.

-

Biological Context and Signaling

Indole-3-butyric acid (IBA) is a naturally occurring plant auxin that acts as a precursor to the primary auxin, Indole-3-acetic acid (IAA).[8] IBA is converted to IAA through a process of β-oxidation within cellular organelles called peroxisomes.[8] It is highly probable that 5-Fluoroindole-3-butyric Acid undergoes a similar metabolic conversion, potentially acting as a slow-release source of 5-Fluoro-IAA.

This metabolic pathway is significant as it regulates auxin homeostasis and activity within the plant, influencing processes such as root development.[8]

Safety and Handling

Based on the hazard statements for the parent compound and similar fluorinated indoles, 5-Fluoroindole-3-butyric Acid should be handled with appropriate care.

| Hazard Information | Details | Citations |

| Signal Word | Warning | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][9] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...) | [1] |

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. 5-Fluoroindole-3-butyric acid | 319-72-2 [sigmaaldrich.com]

- 2. 5-Fluoroindole-3-butyric Acid | LGC Standards [lgcstandards.com]

- 3. 4-(5-FLUORO-1H-INDOL-3-YL)-BUTYRIC ACID | 319-72-2 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. quora.com [quora.com]

- 6. A liquid chromatography tandem mass spectrometry method for simultaneous determination of acid/alkaline phytohormones in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of Indole-3-butyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. grokipedia.com [grokipedia.com]

- 9. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolving Landscape of Plant Growth Regulation: A Technical Guide to the Biological Activity of Fluorinated Indole Auxins

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules has revolutionized pharmaceuticals and agrochemicals by enhancing metabolic stability, lipophilicity, and binding affinity. In the realm of plant science, this approach has led to the development of fluorinated indole auxins, synthetic analogs of the principal plant hormone, indole-3-acetic acid (IAA). These modified auxins exhibit a wide spectrum of biological activities, from potent growth promotion to herbicidal effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of fluorinated indole auxins. It details key experimental protocols for their evaluation and presents quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the complex signaling pathways and experimental workflows through detailed diagrams, offering a critical resource for researchers engaged in the development of novel plant growth regulators and herbicides.

Synthesis of Fluorinated Indole Auxins

The synthesis of fluorinated indole auxins typically involves the introduction of fluorine or fluorine-containing moieties onto the indole ring or the acetic acid side chain of the parent molecule. The specific synthetic route depends on the desired position and nature of the fluorine substitution.

A common strategy for synthesizing indole-ring-fluorinated auxins, such as 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA), begins with a substituted nitro- or aminobenzotrifluoride.[1][2][3] The indole ring is constructed through established methods like the Fischer, Leimgruber-Batcho, or Reissert indole synthesis, followed by the elaboration of the C3-acetic acid side chain.

For instance, the synthesis of 4-CF₃-IAA can be achieved starting from 2-methyl-3-nitrobenzotrifluoride.[2][3] The process involves the formation of 4-trifluoromethylindole, followed by its conversion to 4-trifluoromethylindole-3-acetonitrile, which is then hydrolyzed to yield the final product, 4-CF₃-IAA.[2][3]

Below is a generalized workflow for the synthesis of a fluorinated indole-3-acetic acid derivative.

References

- 1. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Core Mechanism of Action of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(5-Fluoro-1h-indol-3-yl)butanoic acid is a fluorinated indole derivative. The indole nucleus is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3] The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic efficacy.[1][4]

Structurally, 4-(5-Fluoro-1h-indol-3-yl)butanoic acid is an analog of the plant hormone Indole-3-butyric acid and shares features with non-steroidal anti-inflammatory drugs (NSAIDs) of the arylalkanoic acid class. Given the prevalence of indole-containing compounds as anti-inflammatory agents, this guide will explore the most probable mechanism of action: the inhibition of cyclooxygenase (COX) enzymes.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary hypothesized mechanism of action for 4-(5-Fluoro-1h-indol-3-yl)butanoic acid is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[5][6]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[6]

By inhibiting COX enzymes, 4-(5-Fluoro-1h-indol-3-yl)butanoic acid would reduce the synthesis of prostaglandins, thereby exerting anti-inflammatory, analgesic, and antipyretic effects. The selectivity of the compound for COX-1 versus COX-2 would determine its efficacy and side-effect profile. Non-selective COX inhibitors, like many traditional NSAIDs, can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions.

Signaling Pathway: Prostaglandin Biosynthesis

The inhibition of COX enzymes by 4-(5-Fluoro-1h-indol-3-yl)butanoic acid would interrupt the prostaglandin biosynthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by COX enzymes into the unstable intermediate, Prostaglandin H2 (PGH2). PGH2 is subsequently metabolized by various tissue-specific synthases into different prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), each with distinct biological activities.[6][7][8]

References

- 1. Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent - ProQuest [proquest.com]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3,3'-Diindolylmethane (DIM): Properties, Mechanisms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diindolylmethane (DIM), bearing the CAS number 1968-05-4, is a significant bioactive compound originating from the acidic condensation of indole-3-carbinol (I3C). I3C is a natural phytochemical found in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[1][2] Recognized for its potential as a chemopreventive and therapeutic agent, DIM has garnered considerable attention within the scientific community.[1][2] Its pleiotropic effects are attributed to its ability to modulate multiple critical cellular signaling pathways that are often dysregulated in various cancers and other diseases.[3][4] This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and key mechanisms of action of DIM, supplemented with detailed experimental protocols and visual representations of its engagement with cellular pathways.

Physicochemical and Biological Properties

DIM is a white to off-white crystalline solid.[5] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 1968-05-4 | |

| Molecular Formula | C₁₇H₁₄N₂ | |

| Molecular Weight | 246.31 g/mol | |

| Melting Point | 165-169 °C | [5] |

| Vapor Pressure | 8.07E-10 mmHg at 25°C | [5] |

| Appearance | White to off-white crystalline powder | [5] |

Solubility

DIM exhibits poor solubility in water but is soluble in various organic solvents. This characteristic is a critical consideration for its formulation and bioavailability in both in vitro and in vivo studies.[6]

| Solvent | Solubility | Reference |

| Water | Insoluble/Sparingly soluble | [6] |

| Ethanol | ~15-20 mg/mL | |

| DMSO | ~30-49 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL |

Core Mechanisms of Action & Signaling Pathways

DIM exerts its biological effects through the modulation of several key signaling pathways implicated in cell growth, proliferation, apoptosis, and inflammation. Its multifaceted mechanism of action makes it a compound of interest for various therapeutic applications, particularly in oncology.

PI3K/Akt/mTOR Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and its overactivation is a common feature in many cancers.[3][7] DIM has been shown to inhibit this pathway at multiple levels. It can directly inhibit PI3K activity and the subsequent phosphorylation and activation of Akt.[3][7] This disruption of Akt signaling can, in turn, affect downstream effectors, including the mammalian target of rapamycin (mTOR), leading to reduced cell proliferation and induction of apoptosis.[7][8]

NF-κB Pathway Inhibition

Nuclear factor-kappaB (NF-κB) is a transcription factor that plays a crucial role in the inflammatory response and cell survival.[9] Its constitutive activation is linked to cancer development and resistance to chemotherapy.[9] DIM has been demonstrated to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα, the inhibitor of NF-κB.[4] This action blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell survival.[4][10]

Androgen Receptor (AR) Antagonism

DIM functions as a potent androgen receptor (AR) antagonist.[11][12] In prostate cancer cells, it competitively inhibits the binding of dihydrotestosterone (DHT) to the AR.[11] Furthermore, DIM has been shown to inhibit the nuclear translocation of the AR and down-regulate the expression of AR and its target genes, such as prostate-specific antigen (PSA).[11][13][14] This anti-androgenic activity contributes to its anti-proliferative and pro-apoptotic effects in hormone-sensitive prostate cancer.[12][13]

Modulation of Estrogen Metabolism

DIM plays a significant role in modulating estrogen metabolism, which is crucial in the context of hormone-dependent cancers like breast cancer.[2][15] It promotes the metabolic conversion of estrogen to the less potent and potentially anti-carcinogenic 2-hydroxyestrone (2-OHE1) over the more proliferative 16α-hydroxyestrone (16α-OHE1).[2][15] This shift in the ratio of estrogen metabolites is considered a key mechanism of its chemopreventive effects.[2]

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Materials:

-

Cells of interest

-

96-well tissue culture plates

-

Complete culture medium

-

3,3'-Diindolylmethane (DIM) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of DIM from the stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the respective concentrations of DIM. Include a vehicle control (medium with the same concentration of DMSO as the highest DIM concentration). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. To ensure complete solubilization, place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light.[18]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Androgen Receptor Activity (Dual-Luciferase Reporter Assay)

This assay is used to quantify the effect of DIM on androgen receptor transcriptional activity.[19][20]

Materials:

-

Prostate cancer cell line (e.g., LNCaP or PC-3)

-

Androgen receptor expression vector (if using AR-negative cells like PC-3)

-

Androgen response element (ARE)-luciferase reporter vector (e.g., pARE-Luc)

-

Renilla luciferase control vector (e.g., pRL-TK) for transfection normalization

-

Transfection reagent

-

96-well white, clear-bottom tissue culture plates

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the ARE-luciferase reporter vector, the Renilla luciferase control vector, and, if necessary, the androgen receptor expression vector using a suitable transfection reagent according to the manufacturer's protocol.[19]

-

Compound Treatment: After transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of DIM, a known agonist (e.g., DHT) as a positive control, and a vehicle control.[19]

-

Cell Lysis: After the desired incubation period (e.g., 24 hours), remove the medium and wash the cells with PBS. Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.[20][21]

-

Luciferase Activity Measurement:

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. The results will indicate the extent to which DIM inhibits androgen receptor-mediated gene transcription.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect changes in the expression levels of specific proteins within the signaling pathways affected by DIM.[24][25]

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to target proteins (e.g., phospho-Akt, total Akt, p65, AR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with DIM for the desired time and at various concentrations. Lyse the cells and determine the protein concentration of the lysates.

-

Gel Electrophoresis: Separate the protein lysates (equal amounts of protein per lane) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[24]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24][26]

-

Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[26]

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

-

Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation status upon DIM treatment.

Conclusion

3,3'-Diindolylmethane is a promising natural compound with well-documented anti-cancer and chemopreventive properties. Its ability to modulate multiple, critical cellular signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and androgen receptor pathways, as well as estrogen metabolism, underscores its therapeutic potential. The experimental protocols provided herein offer a framework for researchers to further investigate the intricate mechanisms of DIM and explore its utility in drug development. A thorough understanding of its properties and mechanisms of action is essential for harnessing its full potential in clinical applications.

References

- 1. DIM (3,3′-diindolylmethane) confers protection against ionizing radiation by a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,3′-Diindolylmethane Modulates Estrogen Metabolism in Patients with Thyroid Proliferative Disease: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nuclear translocation of nuclear factor-{kappa}B contributes to 3,3'-diindolylmethane-induced apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Mammalian Target of Rapamycin Repression by 3,3'-Diindolylmethane Inhibits Invasion and Angiogenesis in Platelet-Derived Growth Factor-D–Overexpressing PC3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3, 3′-Diindolylmethane Exhibits Antileukemic Activity In Vitro and In Vivo through a Akt-Dependent Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inactivation of NF-kappaB by 3,3'-diindolylmethane contributes to increased apoptosis induced by chemotherapeutic agent in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,3'-Diindolylmethane suppresses the inflammatory response to lipopolysaccharide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plant-derived 3,3'-Diindolylmethane is a strong androgen antagonist in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Down-regulation of androgen receptor by 3,3'-diindolylmethane contributes to inhibition of cell proliferation and induction of apoptosis in both hormone-sensitive LNCaP and insensitive C4-2B prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DIM (diindolylmethane) enhances metabolism of oestrogens - Cancer - Nutranews [nutranews.org]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. benchchem.com [benchchem.com]

- 19. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]

- 20. assaygenie.com [assaygenie.com]

- 21. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 22. Dual-Luciferase® Reporter Assay System Protocol [promega.com.cn]

- 23. bosterbio.com [bosterbio.com]

- 24. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]

- 26. Guide to western blot quantification | Abcam [abcam.com]

Spectroscopic and Synthetic Profile of 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-(5-Fluoro-1H-indol-3-yl)butanoic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from structurally analogous compounds to predict its spectroscopic profile. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of fluorinated indole derivatives in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(5-Fluoro-1H-indol-3-yl)butanoic acid. These predictions are based on the analysis of related compounds, including 5-fluoro-2-methyl-1H-indole and indole-3-butyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.9 | br s | 1H | N-H (indole) |

| ~7.3-7.4 | dd | 1H | Ar-H |

| ~7.2-7.3 | m | 1H | Ar-H |

| ~6.9-7.0 | td | 1H | Ar-H |

| ~7.1 | s | 1H | C2-H (indole) |

| ~2.8 | t | 2H | -CH₂- (butanoic acid α) |

| ~2.2 | t | 2H | -CH₂- (butanoic acid γ) |

| ~1.9 | p | 2H | -CH₂- (butanoic acid β) |

| ~12.1 | s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (carboxylic acid) |

| ~158 (d) | C5-F (indole) |

| ~135 | C7a (indole) |

| ~125 | C3a (indole) |

| ~123 | C2 (indole) |

| ~112 (d) | C4 (indole) |

| ~110 (d) | C6 (indole) |

| ~110 | C3 (indole) |

| ~34 | -CH₂- (butanoic acid α) |

| ~26 | -CH₂- (butanoic acid β) |

| ~24 | -CH₂- (butanoic acid γ) |

Note: 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H stretch (indole) |

| 3300-2500 | Strong, Very Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium | C=C stretch (aromatic) |

| ~1200 | Medium | C-N stretch |

| ~1100 | Medium | C-F stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 221.08 | [M]⁺ (Molecular Ion) |

| 176.08 | [M - COOH]⁺ |

| 130.05 | [Indole moiety]⁺ |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid, based on established chemical principles.

Synthesis Protocol: Fischer Indole Synthesis

A plausible synthetic route to 4-(5-Fluoro-1H-indol-3-yl)butanoic acid is the Fischer indole synthesis.

Reactants:

-

4-Fluorophenylhydrazine

-

5-Oxooctanoic acid

Procedure:

-

Condensation: 4-Fluorophenylhydrazine and 5-oxooctanoic acid are reacted in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., sulfuric acid or polyphosphoric acid). The mixture is heated to form the corresponding phenylhydrazone intermediate.

-

Cyclization: The temperature is elevated to induce cyclization of the phenylhydrazone. This step involves a[1][1]-sigmatropic rearrangement to form the indole ring.

-

Work-up and Purification: The reaction mixture is cooled and neutralized. The crude product is extracted with an organic solvent. The solvent is evaporated, and the residue is purified by column chromatography or recrystallization to yield the final product.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Instrumentation: The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Acquisition: A background spectrum is collected prior to the sample spectrum. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS):

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Synthetic and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic analysis of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.

Caption: Synthetic and Analytical Workflow for 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates the logical relationship between different spectroscopic techniques in elucidating the chemical structure of the target compound.

Caption: Logical workflow for spectroscopic structure elucidation.

References

In Vitro Stability of 5-Fluoroindole-3-butyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to assess the in vitro stability of 5-Fluoroindole-3-butyric Acid. In the absence of direct published stability data for this specific compound, this document outlines a robust framework for its evaluation based on established protocols for analogous indole-containing molecules and general best practices in drug discovery. The guide details experimental designs for determining chemical stability, metabolic stability in liver microsomes, and stability in plasma. It includes hypothetical data tables for clear presentation of potential outcomes, detailed experimental protocols, and visualizations of workflows and potential metabolic pathways to aid in the design and execution of stability studies. The influence of fluorination on the stability of small molecules is also discussed to provide context for the interpretation of results.

Introduction

5-Fluoroindole-3-butyric Acid is an indole derivative with potential applications in various fields of biomedical research. The substitution of a hydrogen atom with fluorine on the indole ring can significantly alter the physicochemical and pharmacological properties of the parent molecule, Indole-3-butyric acid (IBA). Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1][2] The C-F bond is stronger than a C-H bond, making it more resistant to oxidative metabolism.[1] Therefore, understanding the in vitro stability of 5-Fluoroindole-3-butyric Acid is a critical step in its development as a research tool or therapeutic agent.

This guide will cover three key aspects of in vitro stability:

-

Chemical Stability: The intrinsic stability of the molecule in aqueous solution under various pH and temperature conditions.

-

Metabolic Stability: The susceptibility of the molecule to metabolism by drug-metabolizing enzymes, typically assessed using liver microsomes.

-

Plasma Stability: The stability of the molecule in the presence of plasma enzymes.

Data Presentation: Hypothetical Stability Data

The following tables are presented as templates for summarizing the quantitative data obtained from the stability studies outlined in this guide.

Table 1: Chemical Stability of 5-Fluoroindole-3-butyric Acid in Aqueous Buffers

| pH | Temperature (°C) | Incubation Time (hours) | % Remaining (Mean ± SD) | Half-life (t½) (hours) | Degradation Products Detected |

| 4.0 | 37 | 0 | 100 ± 0.0 | - | None |

| 24 | 98.5 ± 1.2 | > 100 | Not Appreciable | ||

| 48 | 97.1 ± 1.5 | > 100 | Not Appreciable | ||

| 7.4 | 37 | 0 | 100 ± 0.0 | - | None |

| 24 | 99.2 ± 0.8 | > 100 | Not Appreciable | ||

| 48 | 98.8 ± 1.1 | > 100 | Not Appreciable | ||

| 9.0 | 37 | 0 | 100 ± 0.0 | - | None |

| 24 | 96.3 ± 2.1 | ~80 | Degradant A | ||

| 48 | 92.8 ± 2.5 | ~80 | Degradant A |

Table 2: Metabolic Stability of 5-Fluoroindole-3-butyric Acid in Human Liver Microsomes

| Time (minutes) | % Remaining (Mean ± SD) |

| 0 | 100 ± 0.0 |

| 5 | 85.2 ± 3.4 |

| 15 | 60.1 ± 4.1 |

| 30 | 35.8 ± 3.9 |

| 60 | 12.5 ± 2.7 |

| Calculated Parameters | |

| Half-life (t½) (minutes) | 25.5 |

| Intrinsic Clearance (CLint) (µL/min/mg protein) | 27.2 |

Table 3: Stability of 5-Fluoroindole-3-butyric Acid in Human Plasma

| Time (minutes) | % Remaining (Mean ± SD) |

| 0 | 100 ± 0.0 |

| 30 | 98.7 ± 1.3 |

| 60 | 97.5 ± 1.8 |

| 120 | 95.9 ± 2.0 |

| Calculated Parameters | |

| Half-life (t½) (minutes) | > 120 |

Experimental Protocols

Chemical Stability Assessment

Objective: To determine the intrinsic chemical stability of 5-Fluoroindole-3-butyric Acid in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffers: Prepare aqueous buffers at pH 4.0 (e.g., citrate buffer), 7.4 (e.g., phosphate-buffered saline), and 9.0 (e.g., borate buffer).

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Fluoroindole-3-butyric Acid in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Incubation: Dilute the stock solution into each buffer to a final concentration of 10 µM. Incubate the solutions at 37°C.

-

Sampling: At specified time points (e.g., 0, 24, and 48 hours), withdraw an aliquot from each incubation mixture.

-

Sample Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to quantify the remaining parent compound.

Metabolic Stability in Liver Microsomes

Objective: To evaluate the susceptibility of 5-Fluoroindole-3-butyric Acid to phase I metabolism by cytochrome P450 enzymes.

Methodology:

-

Reagent Preparation:

-

Incubation Mixture Preparation: In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and 5-Fluoroindole-3-butyric Acid (final concentration 1 µM).[5]

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.[3]

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[5][6]

-

Controls: Include control incubations without the NADPH-regenerating system to assess non-CYP mediated degradation and a control with a known stable compound (negative control) and a known labile compound (positive control).[6]

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining over time.

-

Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Plasma Stability Assessment

Objective: To assess the stability of 5-Fluoroindole-3-butyric Acid to enzymatic degradation in plasma.

Methodology:

-

Plasma Preparation: Thaw pooled human plasma at 37°C.

-

Stock Solution: Prepare a 10 mM stock solution of 5-Fluoroindole-3-butyric Acid in DMSO.

-

Incubation: Spike the stock solution into the plasma to a final concentration of 1 µM and incubate at 37°C.

-

Sampling: At specified time points (e.g., 0, 30, 60, and 120 minutes), withdraw an aliquot of the plasma mixture.[7]

-

Protein Precipitation: Terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins.[8]

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant for analysis by LC-MS/MS.

-

Data Analysis: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample to calculate the half-life.[7]

Visualizations

Experimental Workflows

References

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. mttlab.eu [mttlab.eu]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Plasma Stability Assay | Domainex [domainex.co.uk]

A Technical Guide to the Discovery and History of Synthetic Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active compounds, from the essential amino acid tryptophan to potent pharmaceuticals, has driven over a century of research into methods for its synthesis. This technical guide provides an in-depth exploration of the discovery and historical development of key synthetic methodologies for accessing the indole core. It further details the synthesis and pharmacological properties of several landmark drugs derived from these synthetic strategies, offering a comprehensive resource for professionals in drug discovery and development.

I. Foundational Methods in Indole Synthesis: A Historical Perspective

The journey to mastering the synthesis of the indole ring system is marked by the contributions of numerous pioneering chemists. This section details the seminal methods that laid the groundwork for modern indole chemistry.

Baeyer-Emmerling Indole Synthesis (1869)

The earliest foray into indole synthesis was pioneered by Adolf von Baeyer and Adolph Emmerling in 1869. Their method involved the reduction of o-nitrocinnamic acid with iron filings in a strongly basic solution.[1] This reaction proceeds through the reduction of the nitro group to a nitroso intermediate, which then undergoes intramolecular condensation with the alkene and subsequent decarboxylation to furnish the indole ring.[1]

Fischer Indole Synthesis (1883)

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely utilized methods for constructing the indole nucleus.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[2][3] The versatility and broad substrate scope of this reaction have made it a cornerstone in the synthesis of a multitude of indole-containing natural products and pharmaceuticals, including the triptan class of antimigraine drugs.[2][3]

Reissert Indole Synthesis (1897)

Arnold Reissert developed a method for indole synthesis starting from o-nitrotoluene and diethyl oxalate.[4] The reaction involves a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate intermediate.[4] This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole.[4]

Madelung Synthesis (1912)

In 1912, Walter Madelung reported the intramolecular cyclization of N-phenylamides at high temperatures using a strong base to produce indoles.[5] The original conditions were harsh, often requiring temperatures between 200–400 °C with bases like sodium or potassium alkoxides.[5] Modern modifications, however, have been developed to proceed under milder conditions.[5]

Nenitzescu Indole Synthesis (1929)

Costin Nenițescu discovered a method for the synthesis of 5-hydroxyindoles in 1929.[6] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.[6] The 5-hydroxyindole scaffold is a key structural motif in several biologically important molecules, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[6]

Gassman Indole Synthesis (1973)

Paul Gassman developed a one-pot synthesis of substituted indoles from an aniline and a ketone bearing a thioether substituent.[7] The reaction proceeds through a series of intermediates without their isolation and is particularly useful for preparing 3-thioalkylindoles, which can be subsequently desulfurized.[7]

Leimgruber-Batcho Indole Synthesis (1971)

A highly efficient and versatile method for indole synthesis was developed by Willy Leimgruber and Andrew Batcho. This two-step process begins with the formation of an enamine from an o-nitrotoluene and a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often with a secondary amine like pyrrolidine.[8][9] The resulting enamine is then reductively cyclized to the indole.[8][9] This method is lauded for its high yields, mild reaction conditions, and the ready availability of starting materials.[8]

Bartoli Indole Synthesis (1989)

Giuseppe Bartoli and his colleagues developed a novel approach to synthesize 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[10] A key feature of this reaction is the necessity of the ortho-substituent, with bulkier groups generally leading to higher yields.[10] The reaction requires three equivalents of the vinyl Grignard reagent.[10]

II. Experimental Protocols for Key Indole Syntheses

This section provides detailed, step-by-step experimental procedures for several of the foundational indole synthesis methods.

Fischer Indole Synthesis: Preparation of 2-Phenylindole

This procedure is adapted from Organic Syntheses.

Procedure:

-

Preparation of Acetophenone Phenylhydrazone: In a suitable flask, a mixture of acetophenone (40 g, 0.33 mole) and phenylhydrazine (36 g, 0.33 mole) is warmed on a steam bath for one hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is cooled, and the crystals are collected by filtration, washed with cold ethanol, and dried. A second crop can be obtained by concentrating the mother liquor. The total yield of acetophenone phenylhydrazone is typically 61–64 g (87–91%), with a melting point of 105–106 °C.[11]

-

Cyclization to 2-Phenylindole: In a 1-L beaker, 100 g (0.48 mole) of acetophenone phenylhydrazone and 500 g of anhydrous zinc chloride are thoroughly mixed. The beaker is placed in an oil bath preheated to 170 °C. The mixture becomes liquid within 3-4 minutes, and white fumes evolve. The beaker is removed from the bath, and the mixture is stirred for 5 minutes. To prevent solidification into a hard mass, 200 g of clean sand is stirred into the reaction mixture.[11]

-

Workup and Purification: The zinc chloride is dissolved by digesting the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid. The sand and crude 2-phenylindole are collected by filtration. The solid is then boiled with 600 mL of 95% ethanol. The hot solution is decolorized with Norit (activated carbon) and filtered. The filtrate is cooled to room temperature to crystallize the product. A second crop can be obtained from the mother liquor. The total yield of 2-phenylindole is typically 35–39 g (72–80%).[11]

Leimgruber-Batcho Indole Synthesis: Preparation of 4-Benzyloxyindole

This procedure is adapted from Organic Syntheses, Coll. Vol. 7, p.34 (1990); Vol. 63, p.214 (1985).

Procedure:

-

Preparation of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene: A solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in 400 mL of dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol). The solution is heated at reflux (110 °C) for 3 hours under a nitrogen atmosphere and then allowed to cool to room temperature. The volatile components are removed on a rotary evaporator. The resulting red residue is dissolved in 200 mL of methylene chloride and 1.60 L of methanol. The solution is concentrated to about 1.40 L and cooled to 5 °C. The red crystalline product is collected by filtration and washed with cold methanol. A second crop can be obtained from the mother liquor. The total yield is approximately 222 g.[12]

-

Reductive Cyclization to 4-Benzyloxyindole: A suspension of Raney nickel (about 30 g) in 400 mL of ethanol and 400 mL of tetrahydrofuran is placed in a 2-L hydrogenation flask. The catalyst is saturated with hydrogen. A solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (100 g, 0.31 mol) in 400 mL of tetrahydrofuran is added, and the mixture is hydrogenated at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated on a rotary evaporator. The residue is dissolved in ether, washed with water and brine, dried over sodium sulfate, and concentrated to give a dark oil. The crude product is distilled under reduced pressure to afford 4-benzyloxyindole as a colorless oil, which solidifies on standing. The yield is typically 55.5–58.0 g (80–84%).[12]

III. Prominent Synthetic Indole Derivatives in Medicine

The synthetic methodologies described above have enabled the development of numerous indole-containing drugs with significant therapeutic impact. This section highlights key examples, their synthesis, and pharmacological action.

Sumatriptan: A Breakthrough in Migraine Treatment

Sumatriptan, a member of the triptan class of drugs, is a selective serotonin (5-HT) receptor agonist used for the acute treatment of migraine headaches. Its synthesis often employs the Fischer indole synthesis as a key step.

Signaling Pathway: Sumatriptan exerts its therapeutic effect by binding to and activating 5-HT1B and 5-HT1D receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade results in the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release, alleviating migraine pain.

Indomethacin: A Potent Non-Steroidal Anti-Inflammatory Drug (NSAID)

Indomethacin, a widely used NSAID, was first synthesized in the early 1960s.[13] Its synthesis is a classic example of the application of the Fischer indole synthesis.[14]

Signaling Pathway: Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[14] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, indomethacin reduces the production of prostaglandins.

Ondansetron: A Selective 5-HT3 Receptor Antagonist

Ondansetron is a highly selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery. Its synthesis can be achieved through various routes, with some methods employing the Fischer indole synthesis.

Signaling Pathway: The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin, it allows the influx of cations (primarily Na+ and K+), leading to neuronal depolarization. Ondansetron acts as a competitive antagonist at this receptor, blocking the action of serotonin and thereby preventing the emetic signal.

Zafirlukast: A Leukotriene Receptor Antagonist

Zafirlukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma. Its synthesis involves the construction of a substituted indole core.

Signaling Pathway: Zafirlukast is a competitive and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes are potent inflammatory mediators that cause bronchoconstriction, increased vascular permeability, and mucus secretion. By blocking the CysLT1 receptor, zafirlukast inhibits these effects, leading to improved asthma control.

References

- 1. Synthesis of indomethacin analogues for evaluation as modulators of MRP activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indometacin synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 6. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Indoles Synthesis [quimicaorganica.org]

- 13. benchchem.com [benchchem.com]

- 14. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

An In-depth Technical Guide on the Potential Physiological Effects of 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(5-Fluoro-1H-indol-3-yl)butanoic acid is a synthetic auxin analog. Its core structure is based on Indole-3-butyric acid (IBA), a widely recognized plant hormone that plays a crucial role in root development and overall plant growth. The key distinguishing feature of this compound is the fluorine atom substituted at the 5th position of the indole ring. This substitution is anticipated to modify its chemical properties and physiological effects. In pharmaceuticals, fluorination is a common strategy to enhance metabolic stability and bioavailability. In agrochemicals, it can alter the efficacy and specificity of active compounds. This document provides a comprehensive overview of the known effects of IBA and the influence of fluorination on similar molecules, establishing a predictive framework for the physiological effects of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.

Core Compound Profile: Indole-3-Butyric Acid (IBA)

IBA is a phytohormone belonging to the auxin class, primarily known for its ability to stimulate adventitious root formation in plant cuttings.[1] While structurally similar to the main endogenous auxin, Indole-3-acetic acid (IAA), IBA is more stable, making it a preferred choice for horticultural and research applications.[1][2]

Mechanism of Action

The primary mechanism through which IBA exerts its auxin-like effects is its conversion into IAA within the plant's peroxisomes, a process analogous to the β-oxidation of fatty acids.[1][3] This conversion suggests that IBA acts as a slow-release source of IAA, providing a sustained hormonal signal.[1] There is also evidence to suggest that IBA may have some intrinsic auxin activity, independent of its conversion to IAA.[1] The downstream signaling cascade of IAA involves the degradation of Aux/IAA repressor proteins, which in turn liberates Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.[1]

Key Physiological Effects of IBA

-

Stimulation of Adventitious Root Formation: This is the most well-documented effect of IBA, crucial for the vegetative propagation of plants.[1][4][5]

-

Modulation of Root Architecture: IBA can induce the formation of lateral roots.[6]

-

Cell Elongation and Division: Like other auxins, IBA promotes cell elongation and division, contributing to overall plant growth.[4]

-

Influence on Fruit Development: It can enhance fruit set and development.[5]

-

Response to Stress: IBA has been shown to mitigate the negative effects of salinity and heavy metal stress in plants.[7]

The Influence of Fluorination on Indole Auxins

The introduction of fluorine atoms can significantly alter the biological activity of auxin analogs. Studies on compounds like 4,4,4-trifluoro-3-(indole-3-)butyric acid (TFIBA) and 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA) provide insights into the potential impact of the 5-fluoro substitution in the target molecule.

-

Enhanced Root-Promoting Activity: Halogenation at the 5-position of the indole nucleus in TFIBA analogs (e.g., 5-Br and 5-Cl) resulted in greater root growth-promoting activity than the non-substituted compound.[8] This suggests that a 5-fluoro substitution could similarly enhance this effect.

-

Altered Auxin/Antiauxin Behavior: TFIBA promotes root elongation but can inhibit hypocotyl growth, exhibiting characteristics of both an auxin and an antiauxin.[9][10]

-

Interaction with Other Hormonal Pathways: The effects of TFIBA on root elongation appear to be independent of ethylene synthesis but may be related to ethylene action.[9][10]

-

Increased Stability: Fluorination can increase the metabolic stability of molecules, which may lead to a more sustained physiological response.

Predicted Physiological Effects of 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid

Based on the properties of IBA and the observed effects of fluorination on related molecules, the following physiological effects can be hypothesized for 4-(5-Fluoro-1H-indol-3-yl)butanoic acid:

-

Potent Root-Promoting Agent: The 5-fluoro substitution is likely to enhance the root-promoting capabilities compared to IBA.

-

Modified Growth Regulation: It may exhibit a unique profile of growth regulation, potentially promoting root growth while having different, possibly inhibitory, effects on shoot growth at certain concentrations.

-

Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, which could lead to slower degradation and a longer duration of action within the plant.

-

Altered Receptor Binding and Transport: The electronegativity and size of the fluorine atom could alter its binding affinity to auxin receptors and its transport characteristics within the plant.

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on IBA and the fluorinated analog TFIBA, which can serve as a benchmark for future studies on 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.

Table 1: Effect of Indole-3-Butyric Acid (IBA) on Carrot (Daucus carota L.) Growth Parameters [2]

| IBA Concentration (µM) | Plant Length (cm) | Shoot Length (cm) | Taproot Length (cm) | Taproot Diameter (cm) | Shoot Fresh Weight (g) | Taproot Fresh Weight (g) |

| 0 (Control) | 41.2 | 26.5 | 14.7 | 1.8 | 10.1 | 25.3 |

| 50 | 45.8 | 29.3 | 16.5 | 2.1 | 12.5 | 30.1 |

| 100 | 48.1 | 30.9 | 17.2 | 2.3 | 14.8 | 35.6 |

| 150 | 50.3 | 32.7 | 17.6 | 2.2 | 16.2 | 34.9 |

Table 2: Effect of 4,4,4-trifluoro-3-(indole-3-)butyric acid (TFIBA) on Lettuce (Lactuca sativa L.) Seedling Growth [9]

| Treatment | Primary Root Elongation (% of Control) | Hypocotyl Growth (% of Control) |

| Control | 100 | 100 |

| TFIBA (100 µM) | 140 | 65 |

Experimental Protocols

Protocol for Adventitious Root Formation Bioassay

This protocol is designed to test the efficacy of auxin-like compounds in promoting adventitious root formation from plant cuttings.

1. Plant Material Preparation:

- Select healthy, disease-free stock plants (e.g., mung bean, carnation, or Arabidopsis).

- Take cuttings of a uniform size (e.g., 5-7 cm in length) with a specific number of nodes.

- Remove the lower leaves to prevent rotting.

2. Treatment Application:

- Prepare a stock solution of the test compound (e.g., 4-(5-Fluoro-1H-indol-3-yl)butanoic acid) in a suitable solvent (e.g., ethanol or DMSO) and then dilute to the final concentrations (e.g., 10 µM, 50 µM, 100 µM) in a sterile liquid medium or distilled water.

- A control group with the solvent alone and a positive control with IBA should be included.

- Immerse the basal end of the cuttings in the treatment solutions for a defined period (e.g., 5-10 seconds for a quick dip or 24 hours for a prolonged soak).

3. Incubation:

- Plant the treated cuttings in a sterile rooting medium (e.g., perlite, vermiculite, or agar-solidified medium).

- Place the cuttings in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod, and high humidity).

4. Data Collection and Analysis:

- After a set period (e.g., 14-21 days), carefully remove the cuttings from the medium and wash the roots.

- Record the following parameters:

- Rooting percentage (%).

- Number of roots per cutting.

- Length of the longest root (cm).

- Total root length per cutting (cm).

- Root fresh and dry weight (mg).

- Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Protocol for Extraction and Quantification of Endogenous Auxins by GC-MS/MS[11][12]

This protocol provides a high-throughput method for the accurate quantification of IAA and its precursors from small amounts of plant tissue.

1. Tissue Homogenization:

- Weigh 2-10 mg of fresh plant tissue and place it in a microcentrifuge tube.

- Add stable-labeled internal standards ([¹³C₆]IAA, [¹³C₈,¹⁵N]IBA, etc.) for accurate quantification.

- Add homogenization buffer and disrupt the tissue using a bead beater.

2. Analyte Purification:

- Centrifuge the homogenate to pellet debris.

- Use Solid Phase Extraction (SPE) tips for the purification of auxins from the supernatant. This step removes interfering compounds.

3. Derivatization:

- The purified analytes are chemically derivatized to increase their volatility for gas chromatography.

4. GC-MS/MS Analysis:

- The derivatized samples are injected into a gas chromatograph-mass spectrometer (GC-MS/MS).

- The analytes are separated by the gas chromatograph and then detected and quantified by the mass spectrometer using selected reaction monitoring (SRM).

- The abundance of the endogenous auxins is determined by comparing their signal to that of the known amount of added internal standard.

Visualizations: Signaling Pathways and Workflows

Caption: Simplified signaling pathway of auxin (IAA) in a plant cell.

Caption: Conversion of Indole-3-butyric acid (IBA) to Indole-3-acetic acid (IAA).

Caption: General experimental workflow for testing a novel auxin-like compound.

Conclusion and Future Directions

While the precise physiological effects of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid remain to be experimentally determined, the available evidence from its parent compound, IBA, and other fluorinated auxins provides a strong foundation for predicting its activity. It is likely to be a potent plant growth regulator, particularly in the context of root formation. The 5-fluoro substitution may enhance its stability and efficacy.